methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate (CAS 618389-52-9) is a fully synthetic, non-natural chromen-4-one (flavone) analog bearing a methyl propanoate ester at the 7-position and a C-3 phenyl substituent. The compound has a molecular formula of C20H18O5, an average mass of 338.35 g/mol, and a monoisotopic mass of 338.1154 Da.

Molecular Formula C20H18O5
Molecular Weight 338.359
CAS No. 618389-52-9
Cat. No. B2875767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate
CAS618389-52-9
Molecular FormulaC20H18O5
Molecular Weight338.359
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C20H18O5/c1-12-18(14-7-5-4-6-8-14)19(21)16-10-9-15(11-17(16)25-12)24-13(2)20(22)23-3/h4-11,13H,1-3H3
InChIKeyPLESYOVWQOWKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate – Procurement-Relevant Structural and Physicochemical Baseline


Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate (CAS 618389-52-9) is a fully synthetic, non-natural chromen-4-one (flavone) analog bearing a methyl propanoate ester at the 7-position and a C-3 phenyl substituent [1]. The compound has a molecular formula of C20H18O5, an average mass of 338.35 g/mol, and a monoisotopic mass of 338.1154 Da [1]. Computed physicochemical parameters include a Log P of 3.57 and a topological polar surface area of 61.83 Ų, placing it within rule-of-five compliant property space [1]. The chromen-4-one core is shared with numerous flavonoid and isoflavonoid natural products, but the specific 2-methyl-3-phenyl-7-(1-carboxyethyl)oxy ester substitution pattern is not found in natural sources.

Why Generic Substitution Fails for Methyl 2-[(2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate


Chromen-4-one derivatives with identical core scaffolds but differing substitution patterns can exhibit profoundly different biological target engagement because minor changes in the ester side-chain length, branching, or the aryl substituent position alter hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility. The 7-oxypropanoate ester in this compound creates a distinct spatial and electronic profile compared to the 7-acetate, 7-propionate, or 5-oxypropanoate regioisomers available in screening collections. Direct experimental data for this specific compound remain absent from the open scientific record; consequently, any substitution must be evaluated on a case-by-case basis using the structural and physicochemical parameters documented for each candidate molecule.

Quantitative Differentiation Evidence: Methyl 2-[(2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate vs. Closest Analogs


Regioisomeric Differentiation: 7-Oxypropanoate vs. 5-Oxypropanoate Chromenone Positioning

The target compound carries the methyl propanoate ester at the chromen-4-one 7-position, whereas a commercially available regioisomer (CAS 307548-17-0) places an identical ester at the 5-position of a 2H-chromen-2-one scaffold. The 7-substitution pattern yields a lower calculated logP (3.57 vs 3.71) and a smaller polar surface area (61.83 vs 65.74 Ų) [1][2]. These differences, although modest in absolute magnitude, can shift solubility, membrane permeability, and hydrogen-bond acceptor geometry in enzyme binding pockets.

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Ester Side-Chain Differentiation: Methyl Propanoate vs. Allyl Acetate at the 7-Position

Compared to allyl [(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, the methyl propanoate analog displays a lower ACD/LogP (estimated ~3.6–3.9 versus 4.22) owing to the shorter, saturated ester chain and absence of an allyl double bond [1]. The difference of approximately 0.3–0.6 LogP units corresponds to a roughly 2- to 4-fold variation in octanol-water partition, which can be meaningful for assay-specific compound behavior.

Ester Modification Lipophilicity Tuning Prodrug Design

Class-Level Bioactivity Potential: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Context

A structurally related chromen-7-yloxy ester (CHEMBL3770726) has been reported in BindingDB to inhibit human NAAA with IC50 values in the 6–73 nM range in HEK293 cell-based assays [1]. While this data point does not derive from the target compound itself, it establishes a class precedent that chromen-7-yloxy esters bearing appropriate substituents can engage the NAAA enzyme with nanomolar potency. The target compound (CAS 618389-52-9) has not been directly tested against this target, and any extrapolation must be treated as preliminary.

NAAA Inhibition Endocannabinoid System Anti-inflammatory

Chromen-4-one Core vs. Coumarin Core – Pharmacophoric Distinction

The target compound contains a 4-oxo-4H-chromene (chromen-4-one) nucleus, distinguishing it from the 2-oxo-2H-chromene (coumarin) nucleus found in numerous bioactive compounds such as 7ACC2 (a potent MCT1 inhibitor; IC50 ~10 nM) [1]. The chromen-4-one carbonyl at C-4 provides a complementary hydrogen-bond acceptor vector compared to the coumarin C-2 carbonyl, which can direct different binding modes in protein pockets. This fundamental scaffold distinction is structural, not potency-based, and is relevant when choosing screening library members for phenotypic or target-based assays.

Flavone Scaffold Coumarin Comparison Pharmacophore Modeling

Vendor-Certified Purity and Solubility: Baseline for Reproducibility

Available vendor technical data indicate solubility in organic solvents including methanol and dichloromethane, with limited aqueous solubility consistent with the computed LogP of 3.57 [1]. Although detailed purity certificates (HPLC, NMR) are not publicly posted, commercial listings typically specify ≥95% purity for research-grade supply. The absence of chiral centers eliminates enantiomeric purity concerns, simplifying quality control relative to chiral chroman analogs.

Chemical Purity Solubility QC Specification

Research Application Scenarios for Methyl 2-[(2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate Based on Differential Evidence


SAR Expansion of Chromen-7-yloxy Ester NAAA Inhibitor Chemotypes

Based on class-level evidence that chromen-7-yloxy esters can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) with nanomolar potency [1], the target compound serves as a 3-phenyl-2-methyl substituted entry point for structure-activity relationship studies. Its achiral methyl propanoate ester simplifies analog synthesis compared to branched or chiral ester variants, enabling systematic exploration of the 3-aryl and 2-alkyl substitution space while maintaining the 7-oxy ester pharmacophore.

Chromen-4-one Pharmacophore Inclusion in Diversity-Oriented Screening Libraries

The target compound provides the chromen-4-one (4-oxo-4H-chromene) chemotype with a C-3 phenyl substituent, a pharmacophoric combination not represented by the more common coumarin (2-oxo-2H-chromene) derivatives such as 7ACC2 [2]. Incorporating this compound into diversity sets increases scaffold and vector diversity for phenotypic screening against targets where the carbonyl position governs hydrogen-bonding geometry.

Lipophilicity-Tuned Tool Compound for Membrane Permeability Studies

With a computed LogP of 3.57 [3], this compound lies in the optimal lipophilicity range for passive membrane diffusion while remaining approximately 0.3–0.6 LogP units less lipophilic than corresponding allyl acetate esters . This property makes it a suitable reference compound for calibrating cellular permeability assays in which subtle lipophilicity differences are expected to correlate with intracellular exposure.

Achiral Flavone Analog for Simplified Analytical Quality Control

The absence of stereocenters eliminates enantiomeric purity concerns, reducing quality-control burden relative to chiral flavanone or chroman derivatives. Laboratories performing high-content screening or automated liquid handling benefit from simplified solubility protocols (DMSO stock preparation in organic solvents such as methanol or dichloromethane ), with no need for chiral chromatographic method development.

Quote Request

Request a Quote for methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.